molecular formula C24H24N2O5 B5136591 4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide

4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide

Cat. No.: B5136591
M. Wt: 420.5 g/mol
InChI Key: YEKDVGJFDSPANN-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide, commonly known as MMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MMH is not fully understood. However, it is believed that MMH exerts its anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation. MMH has also been shown to possess antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
MMH has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that MMH can induce cell cycle arrest and apoptosis in cancer cells. MMH has also been shown to possess antioxidant and anti-inflammatory properties. In vivo studies have shown that MMH can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMH in lab experiments is its low cost and easy synthesis. MMH is also stable under normal laboratory conditions. However, one of the main limitations of using MMH is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MMH. One potential direction is to further investigate its anticancer and antitumor properties and to develop MMH-based drugs for the treatment of cancer. Another potential direction is to explore its potential applications in materials science, such as its use as a precursor for the synthesis of metal oxide nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of MMH and its biochemical and physiological effects.

Synthesis Methods

MMH can be synthesized through a simple reaction between 4-methoxybenzohydrazide and 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is a yellow crystalline solid with a melting point of 218-220°C.

Scientific Research Applications

MMH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MMH has shown promising results as a potential anticancer and antitumor agent. In materials science, MMH has been used as a precursor for the synthesis of metal oxide nanoparticles. In analytical chemistry, MMH has been used as a reagent for the determination of various metal ions.

Properties

IUPAC Name

4-methoxy-N-[(E)-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-28-20-7-5-18(6-8-20)24(27)26-25-15-17-4-13-23(30-3)19(14-17)16-31-22-11-9-21(29-2)10-12-22/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDVGJFDSPANN-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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